N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
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Scientific Research Applications
Electrophysiological Activity
Research has shown that N-substituted imidazolylbenzamides and benzene-sulfonamides exhibit significant electrophysiological activity. These compounds have been compared to sematilide, a potent class III agent, indicating their potential in cardiac applications. Specifically, certain derivatives demonstrated potency in in vitro assays, suggesting their viability in modulating electrophysiological properties in cardiac fibers (Morgan et al., 1990).
Antipsychotic Potential
Another area of interest is the design of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents. These compounds were created as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. Their synthesis and evaluation for dopamine D2 receptor binding suggest their applicability in addressing psychosis (Thurkauf et al., 1995).
Antiviral Applications
Imidazole and benzimidazole derivatives have been explored for their antiviral capabilities. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to Enviroxime, were synthesized and tested as antirhinovirus agents. These studies underscore the potential of such compounds in developing new antiviral drugs (Hamdouchi et al., 1999).
Antihypertensive Effects
Research into nonpeptide angiotensin II receptor antagonists has led to the development of N-(biphenylylmethyl)imidazoles. These compounds exhibit potent antihypertensive effects upon oral administration, representing a significant advancement in hypertension treatment strategies (Carini et al., 1991).
Antimicrobial and Anticancer Activities
A diverse array of imidazole derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities. For example, thiosemicarbazide derivatives have been used as precursors for synthesizing imidazole and related heterocyclic compounds, showing promising antimicrobial activity. Similarly, studies on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated significant anticancer potential (Elmagd et al., 2017) (Ravinaik et al., 2021).
Material Science and Corrosion Inhibition
In material science, benzimidazole derivatives have been investigated as corrosion inhibitors for metals in aggressive environments. Their electrochemical, thermodynamic, and quantum chemical studies reveal their effectiveness in protecting metals from corrosion, indicating their importance in industrial applications (Yadav et al., 2016).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their broad range of chemical and biological properties . They are key components of functional molecules used in various applications, including pharmaceuticals .
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit antiproliferative effects, suggesting they may interact with cellular targets to inhibit cell growth or division .
Biochemical Pathways
For example, some benzimidazole derivatives have been found to promote apoptosis, suggesting they may affect pathways related to cell death .
Pharmacokinetics
The pharmacokinetic profile of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some benzimidazole derivatives have been found to exhibit excellent antiproliferative potency, suggesting they may have significant effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-31(20-9-3-2-4-10-20)35(33,34)21-17-15-19(16-18-21)27(32)30-23-12-6-5-11-22(23)26-28-24-13-7-8-14-25(24)29-26/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,29)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOFPCHDQCSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.